Rhodomyrtone

Antimicrobial Resistance MRSA MIC

Rhodomyrtone is a chiral acylphloroglucinol compound first isolated from the leaves of Rhodomyrtus tomentosa (rose myrtle). It is characterized by a unique membrane-targeting mechanism of action distinct from conventional antibiotics, and it demonstrates potent, broad-spectrum activity against Gram-positive bacteria, including clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Molecular Formula C26H34O6
Molecular Weight 442.5 g/mol
Cat. No. B1254138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodomyrtone
Synonyms6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-di-one
rhodomyrtone
Molecular FormulaC26H34O6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)CC1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C
InChIInChI=1S/C26H34O6/c1-12(2)9-14-18-17(11-16(28)20(21(18)29)15(27)10-13(3)4)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3/t14-/m1/s1
InChIKeyTYDBFNAOFZIICW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodomyrtone: A Plant-Derived Acylphloroglucinol Antibiotic with Potent Anti-Gram-Positive Activity


Rhodomyrtone is a chiral acylphloroglucinol compound first isolated from the leaves of Rhodomyrtus tomentosa (rose myrtle) . It is characterized by a unique membrane-targeting mechanism of action distinct from conventional antibiotics, and it demonstrates potent, broad-spectrum activity against Gram-positive bacteria, including clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Why Rhodomyrtone Cannot Be Interchanged with Standard-of-Care Anti-MRSA Agents Like Vancomycin, Daptomycin, or Linezolid


Rhodomyrtone's differentiation from existing anti-MRSA agents is rooted in its ability to retain full potency against isolates that have developed resistance to vancomycin, daptomycin, and linezolid, with MIC90 values remaining constant (1 mg/L) across diverse resistant phenotypes . Furthermore, its unique mechanism of action, which involves trapping membrane proteins in vesicles rather than targeting specific enzymes or the cell wall, reduces the likelihood of cross-resistance and exhibits a low frequency of resistance development . This dual advantage—activity against refractory strains and a novel mode of action—means that substituting rhodomyrtone with a conventional anti-MRSA drug would forfeit therapeutic options for patients with difficult-to-treat, resistant infections.

Rhodomyrtone Product-Specific Quantitative Evidence Guide: Verified Differentiation Against Key Comparators


Rhodomyrtone Retains Full MIC90 Against Daptomycin-, Linezolid-, and Vancomycin-Resistant MRSA Phenotypes

In a head-to-head study, rhodomyrtone's MIC90 of 1 mg/L remained unchanged across 110 MRSA blood isolates, as well as in subsets specifically resistant to vancomycin (VISA/VRSA), daptomycin, and linezolid. In contrast, the MIC ranges for vancomycin and daptomycin were significantly elevated against the resistant phenotypes, demonstrating a loss of efficacy .

Antimicrobial Resistance MRSA MIC

Rhodomyrtone Exhibits Superior Biofilm Eradication Activity Compared to Vancomycin

Rhodomyrtone demonstrated a greater ability to both prevent biofilm formation and kill established biofilms of S. aureus and S. epidermidis when compared to the standard-of-care antibiotic vancomycin . While vancomycin is known for poor biofilm penetration, rhodomyrtone effectively reduced biofilm viability in a dose-dependent manner .

Biofilm Staphylococcus Vancomycin

Rhodomyrtone Demonstrates a Unique Membrane-Trapping Mechanism Distinct from Cell Wall and Protein Synthesis Inhibitors

Unlike vancomycin (cell wall synthesis), daptomycin (membrane depolarization), or linezolid (protein synthesis), rhodomyrtone functions as a 'membrane protein nanotrap.' It causes dramatic membrane fluidization and invagination, trapping essential membrane proteins within vesicles .

Mechanism of Action Membrane Antibiotic

Rhodomyrtone Exhibits a High In Vitro Selectivity Index and Low Toxicity Profile Suitable for Topical Development

In a study evaluating its potential as a topical anti-acne agent, rhodomyrtone displayed a high selectivity index. The MIC90 against Propionibacterium acnes was 0.5 μg/mL, while the IC50 against human normal fibroblasts was greater than 200 μg/mL, indicating a >400-fold therapeutic window .

Cytotoxicity Selectivity Index Topical

Orally Administered Rhodomyrtone Achieves Plasma Concentrations Exceeding MICs of Key Gram-Positive Pathogens

Pharmacokinetic studies in a murine model demonstrated that orally administered rhodomyrtone exhibits linear pharmacokinetics and achieves plasma concentrations that are above the minimal inhibitory concentrations (MICs) of several common pathogenic Gram-positive bacteria of medical importance .

Pharmacokinetics Oral Bioavailability In Vivo

Rhodomyrtone: High-Impact Research and Development Application Scenarios


Investigating Therapeutic Options for MDR Gram-Positive Infections Refractory to Standard-of-Care

Procure rhodomyrtone for in vitro and in vivo studies evaluating efficacy against clinical isolates of MRSA, VISA, VRSA, and daptomycin- or linezolid-resistant S. aureus. As demonstrated by head-to-head MIC data, rhodomyrtone maintains an MIC90 of 1 mg/L against these challenging phenotypes, a key differentiator from vancomycin and daptomycin . This makes it an essential tool for screening novel anti-infectives against the most resistant strains.

Developing Anti-Biofilm Therapeutics for Medical Device and Chronic Wound Infections

Utilize rhodomyrtone as a lead compound or positive control in biofilm research. The evidence shows rhodomyrtone demonstrates superior activity in inhibiting and eradicating staphylococcal biofilms compared to the gold-standard anti-MRSA agent vancomycin . Its unique membrane-trapping mechanism also offers a novel research avenue for disrupting biofilm architecture and combating persistent infections where conventional antibiotics fail.

Formulation Development for Topical Dermatological Applications (e.g., Acne, Skin Infections)

Advance rhodomyrtone into preclinical formulation studies for acne vulgaris and other cutaneous infections. The compound's >400-fold selectivity index against P. acnes relative to human fibroblasts and its established safety in topical animal models provide a strong scientific basis for developing creams, gels, or other topical delivery systems aimed at antibiotic-resistant skin pathogens.

Advancing Oral Antibiotic Development via Pharmacokinetic and Efficacy Modeling

Leverage rhodomyrtone's demonstrated oral bioavailability in animal models for preclinical development programs targeting systemic Gram-positive infections. The finding that oral administration yields plasma concentrations exceeding the MIC for target pathogens validates its potential as an oral therapeutic, a significant advantage for patient compliance and health economics over current intravenous-only treatments for resistant infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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